2-Methylnitrosopiperidine
Overview
Description
2-Methylnitrosopiperidine is a nitrosamine compound with the molecular formula C₆H₁₂N₂O. It is a yellowish liquid with a distinct odor and is highly reactive. This compound is of significant interest due to its potential therapeutic and toxic effects, making it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnitrosopiperidine can be synthesized through various methods. One common approach involves the nitrosation of 2-methylpiperidine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the compound’s potential toxicity and reactivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Methylnitrosopiperidine is extensively studied for its role in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying nitrosamine chemistry.
Biology: Investigated for its genotoxic and mutagenic properties.
Medicine: Explored for its potential therapeutic effects, although its toxicity limits its direct application.
Industry: Utilized in the development of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylnitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. This activation generates reactive intermediates that can interact with cellular macromolecules, leading to genotoxic effects. The compound’s reactivity with DNA is a key factor in its mutagenic and carcinogenic properties .
Comparison with Similar Compounds
N-Nitrosopiperidine: Similar in structure but lacks the methyl group at the 2-position.
N-Nitrosopyrrolidine: Another nitrosamine with a different ring structure.
N-Nitrosodiethylamine: Structurally similar but with different alkyl groups attached to the nitrogen atom.
Uniqueness: 2-Methylnitrosopiperidine’s unique structure, with a methyl group at the 2-position, influences its reactivity and biological effects. This structural difference can result in distinct metabolic pathways and toxicological profiles compared to other nitrosamines .
Properties
IUPAC Name |
2-methyl-1-nitrosopiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPVLHFEMWOTGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860128 | |
Record name | 2-Methyl-1-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.06 [mmHg] | |
Record name | N-Nitroso-2-methylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21284 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7247-89-4, 34962-90-8 | |
Record name | 2-Methyl-1-nitrosopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7247-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pipecoline, 1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 2-methyl-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034962908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnitrosopiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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